molecular formula C23H22FN3O3S B2492891 1-ethyl-6-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one CAS No. 438489-27-1

1-ethyl-6-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one

Cat. No.: B2492891
CAS No.: 438489-27-1
M. Wt: 439.51
InChI Key: JTLFSEYFFMCLMH-UHFFFAOYSA-N
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Description

1-ethyl-6-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzo[cd]indole core, which is a fused ring system, and is functionalized with an ethyl group, a sulfonyl group, and a piperazine moiety substituted with a fluorophenyl group. The unique structure of this compound makes it a potential candidate for various pharmacological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the benzo[cd]indole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethyl group: This can be achieved through alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the piperazine moiety: This step involves the nucleophilic substitution reaction between the benzo[cd]indole derivative and 4-(2-fluorophenyl)piperazine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-ethyl-6-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzo[cd]indole core and the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines or alcohols.

Scientific Research Applications

1-ethyl-6-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a neuroprotective and anti-inflammatory agent.

    Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and inflammation.

Mechanism of Action

The mechanism of action of 1-ethyl-6-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:

    Inhibition of ER stress: Reducing the expression of endoplasmic reticulum chaperones.

    Apoptosis inhibition: Decreasing the levels of apoptosis markers such as cleaved caspase-3.

    NF-kB pathway inhibition: Reducing the production of inflammatory cytokines like nitric oxide and tumor necrosis factor-α.

Comparison with Similar Compounds

1-ethyl-6-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one can be compared with other similar compounds such as:

    Triazole-pyrimidine hybrids: Known for their neuroprotective and anti-inflammatory properties.

    Pyrimidine derivatives: Exhibiting a wide range of pharmacological activities including antiviral, anticancer, and antimicrobial effects.

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct pharmacological profile.

Properties

IUPAC Name

1-ethyl-6-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylbenzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3S/c1-2-27-20-10-11-21(16-6-5-7-17(22(16)20)23(27)28)31(29,30)26-14-12-25(13-15-26)19-9-4-3-8-18(19)24/h3-11H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLFSEYFFMCLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCN(CC4)C5=CC=CC=C5F)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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